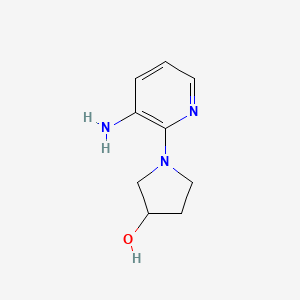

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol

Description

Significance of Pyrrolidine (B122466) and Pyridine (B92270) Moieties in Synthetic Chemistry

The pyrrolidine and pyridine rings are two of the most ubiquitous and versatile heterocyclic scaffolds in organic chemistry. Their distinct electronic and structural properties make them privileged building blocks in the design and synthesis of complex molecules with diverse functions.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common feature in numerous natural products, particularly alkaloids. researchgate.net Its non-planar, puckered structure provides a three-dimensional framework that is highly valuable for creating molecules that can interact with the specific 3D architectures of biological targets like enzymes and receptors. rsc.orgnih.gov The sp³-hybridized carbon atoms in the pyrrolidine ring allow for the creation of multiple stereocenters, offering a rich stereochemical diversity that is crucial for biological activity. hairuichem.commostwiedzy.pl The nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, further influencing the molecule's physicochemical properties and biological interactions. hairuichem.com Consequently, the pyrrolidine scaffold is a cornerstone in the synthesis of drugs for central nervous system diseases, as well as anticancer, antibacterial, and anti-inflammatory agents. nih.gov

The pyridine ring is a six-membered aromatic heterocycle analogous to benzene, with one carbon atom replaced by nitrogen. This substitution significantly alters the ring's properties; the nitrogen atom acts as an electron-withdrawing group, making the ring electron-deficient and influencing its reactivity in chemical syntheses. researchgate.net The nitrogen atom's lone pair of electrons provides a site for hydrogen bonding and coordination to metal ions, which is critical for drug-receptor interactions. researchgate.netnih.gov Pyridine and its derivatives are integral components of thousands of drug candidates and approved medicines, including essential drugs like imatinib (an anticancer agent) and atazanavir (an antiviral). nih.gov In medicinal chemistry, the pyridine motif is often used to enhance a drug's metabolic stability, solubility, potency, and binding affinity. nih.gov

Overview of Heterocyclic Systems in Molecular Design Research

Heterocyclic compounds are organic molecules that contain a ring structure with at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within the ring. rsc.orgorganic-chemistry.org They represent a cornerstone of modern drug development, with their structural diversity and pharmacological activity being central to medicinal chemistry. wikipedia.orgchemicalbook.com It is estimated that over 85% of all biologically active compounds contain at least one heterocyclic ring. researchgate.net

The significance of heterocyclic systems in molecular design stems from several key attributes:

Structural Diversity : Heterocycles range from simple five- or six-membered rings to complex fused systems, providing a vast chemical space for chemists to explore. wikipedia.org This diversity allows for the fine-tuning of molecular shape, size, and electronic properties to achieve optimal interaction with specific biological targets. rsc.org

Pharmacokinetic Properties : The inclusion of heteroatoms can significantly influence a molecule's properties, such as polarity, solubility, and lipophilicity. These characteristics are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. rsc.orgresearchgate.net

Biological Activity : Heterocyclic scaffolds are present in a wide array of natural products, vitamins, and hormones, and they are adept at mimicking the structures of biological molecules. This allows them to interact with enzymes, receptors, and nucleic acids, leading to a broad spectrum of therapeutic effects, including antimicrobial, anticancer, and antiviral activities. chemicalbook.combldpharm.comresearchgate.net

Advances in synthetic methodologies, including multicomponent reactions and transition metal-catalyzed processes, have further expanded the ability of chemists to create novel and complex heterocyclic structures, accelerating the drug discovery process. chembuyersguide.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-aminopyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHQHNQISKYGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 1 3 Aminopyridin 2 Yl Pyrrolidin 3 Ol

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol is a substituted heterocyclic compound that integrates the key features of an aminopyridine and a pyrrolidinol. Specific experimental data for this compound are not widely available in peer-reviewed literature; however, its properties can be inferred from its structure and data available from chemical suppliers.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1220028-21-6 | hairuichem.combldpharm.com |

| Molecular Formula | C₉H₁₃N₃O | hairuichem.combldpharm.com |

| Molecular Weight | 179.22 g/mol | bldpharm.com |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like alcohols | Inferred from parent structures chemicalbook.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Note: Properties are based on available supplier data and chemical principles, as specific experimental values are not published.

Molecular Structure and Spectroscopic Data

The molecular structure of 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol features a pyrrolidin-3-ol ring attached via its nitrogen atom to the C2 position of a 3-aminopyridine (B143674) ring. The molecule possesses several key functional groups that would give rise to characteristic spectroscopic signals: a primary aromatic amine (-NH₂), a secondary alcohol (-OH), a tertiary amine within the pyrrolidine (B122466) ring, and the pyridine (B92270) ring itself.

While specific spectra for this compound are not publicly available, a prediction of its key spectroscopic features can be made based on analyses of its constituent parts and related derivatives. nih.govnih.govchemicalbook.com

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Predicted Features |

|---|

| ¹H NMR | - Aromatic protons on the pyridine ring.

Note: These are predicted values based on the analysis of similar structures and are intended for illustrative purposes.

Computational Chemistry and Theoretical Studies on 1 3 Aminopyridin 2 Yl Pyrrolidin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

There is no published research detailing quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Time-Dependent Density Functional Theory (TD-DFT), for 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Specific data regarding the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their distribution for this compound are not available in the current scientific literature.

Natural Bond Orbital (NBO) Analysis

No studies presenting a Natural Bond Orbital (NBO) analysis for this compound could be located. This type of analysis, which is crucial for understanding charge transfer and bonding interactions within a molecule, has not been publicly reported for this compound.

Noncovalent Interaction (NCI) Analysis in Supramolecular Network Research

There is an absence of research on the noncovalent interactions of this compound. NCI analysis is a computational method used to visualize and understand weak interactions, which are fundamental in supramolecular chemistry, and this has not been applied to the target compound in any published work.

Conformational Analysis and Energy Minimization Studies

Detailed conformational analysis and energy minimization studies for this compound are not documented in the available literature. These studies are critical for determining the most stable three-dimensional structures of a molecule, which in turn influence its physical and chemical properties.

Q & A

Q. What are the key steps for synthesizing 1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol in a laboratory setting?

- Methodological Answer : The synthesis typically involves:

- Starting Materials : Pyridine derivatives and pyrrolidine precursors (e.g., 3-aminopyridine and functionalized pyrrolidines) .

- Reaction Conditions : Catalyzed coupling under controlled temperatures (e.g., 60–80°C) in inert atmospheres, using solvents like methanol or dichloromethane .

- Purification : Recrystallization or column chromatography to isolate the product. High-performance liquid chromatography (HPLC) may be used for enantiomeric separation .

- Yield Optimization : Adjusting stoichiometry and reaction time (e.g., 12–24 hours) improves efficiency .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths of 1.35–1.45 Å) .

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., hydroxyl protons at δ 3.5–4.0 ppm) and carbon frameworks .

- Mass Spectrometry : Confirms molecular weight (e.g., 164.20 g/mol for the base compound) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use respiratory protection (e.g., EN 143-certified masks) if dust is generated .

- Ventilation : Work in a fume hood to avoid inhalation of vapors .

- Waste Disposal : Follow hazardous waste guidelines to prevent environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cycloaddition or reduction steps .

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

- Industrial Methods : Continuous flow reactors enhance reproducibility and scalability for enantiopure production .

Q. What mechanistic pathways govern its oxidation and reduction reactions?

- Methodological Answer :

- Oxidation : The hydroxyl group undergoes oxidation with KMnO₄ or CrO₃ to form ketones or carboxylic acids. Reaction conditions (pH, temperature) dictate product selectivity .

- Reduction : NaBH₄ or LiAlH₄ reduces the pyridine ring to piperidine derivatives, requiring anhydrous conditions .

- Substitution : Electrophilic substitution at the pyridine 2-position is facilitated by nitration or halogenation reagents .

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer :

- Enantiomer-Specific Interactions : (S)-enantiomers show higher binding affinity to certain enzymes (e.g., kinases) due to spatial compatibility with active sites .

- Comparative Studies : Use molecular docking simulations and in vitro assays (e.g., IC₅₀ measurements) to compare enantiomer activity .

Contradictions and Resolutions

- Synthesis Routes : describes pyridine-pyrrolidine coupling, while uses methanol/N-ethyl-N,N-diisopropylamine. Resolution: Methanol is preferred for polar intermediates; amine bases aid in deprotonation during nucleophilic substitution .

- Safety Data : emphasizes respiratory protection, while lacks specifics. Resolution: Follow stricter protocols from recent SDS updates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.